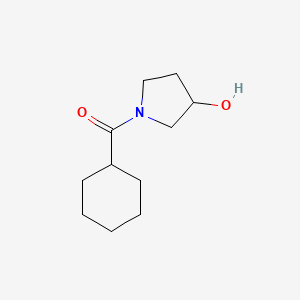

1-Cyclohexanecarbonylpyrrolidin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as CCPO, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Relevant Papers The paper “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” provides valuable insights into the use of pyrrolidine derivatives in drug discovery . It discusses the synthetic strategies used, the influence of steric factors on biological activity, and the structure–activity relationship of the studied compounds .

Wissenschaftliche Forschungsanwendungen

Catalysis in Amino Acid Decarboxylation

A study demonstrated the use of 2-cyclohexen-1-one as a catalyst for the smooth decarboxylation of α-amino acids, yielding optically active amino compounds, including 3-hydroxypyrrolidine, with high efficiency (Hashimoto et al., 1986). This method provides a facile route to obtain amino compounds from α-amino acids.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase

Research has found 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one to be a potent, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the tyrosine degradation pathway, with an IC50 value of 30 nM. The study suggests the significance of the two carbonyl groups in the compound for inhibitory activity (Lin et al., 2000).

Metabolism and Elimination Studies

An investigation into the metabolism and toxicokinetics of cyclohexanone in humans revealed its conversion into cyclohexanol and cyclohexanediol, suggesting potential biomarkers for exposure. This study provides insight into the human body's processing of cyclohexanone-related compounds (Mráz et al., 1994).

Drug Discovery and Development

A novel series of phenyl (3-phenylpyrrolidin-3-yl)sulfones, discovered through structure-based design, has been identified as selective, orally active RORγt inverse agonists. This research highlights the role of specific structural elements in achieving high selectivity and desirable pharmacokinetic properties, advancing the development of new therapeutic agents (Duan et al., 2019).

Synthetic Chemistry Applications

The gold(I)-catalyzed cycloisomerization reaction of certain alkenyl compounds has been utilized to synthesize cis-3-acyl-4-alkenylpyrrolidines, showcasing a method to obtain complex structures from simpler molecules. This reaction's mechanism, involving hydroxyl group attack and sigmatropic rearrangement, exemplifies the synthetic utility of 1-cyclohexanecarbonylpyrrolidin-3-ol related compounds (Yeh et al., 2010).

Eigenschaften

IUPAC Name |

cyclohexyl-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSKMOCWGMKKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexanecarbonylpyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

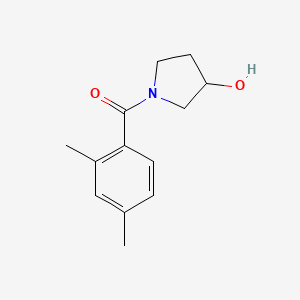

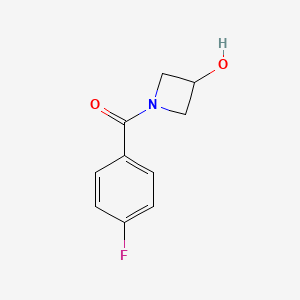

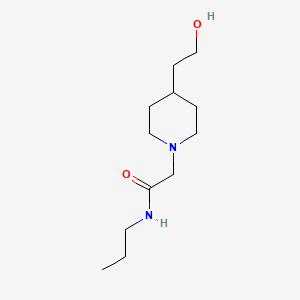

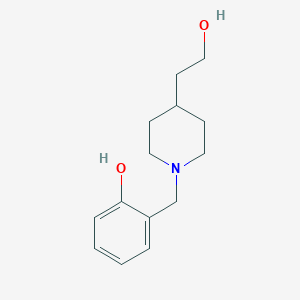

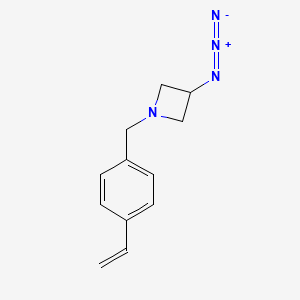

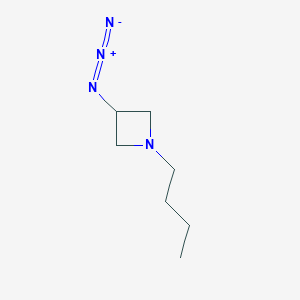

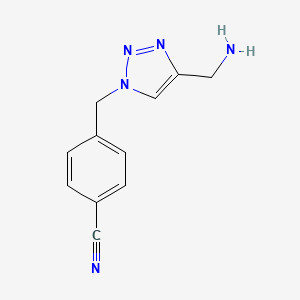

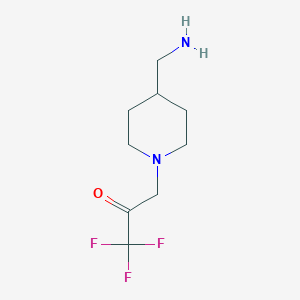

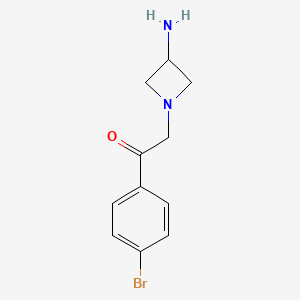

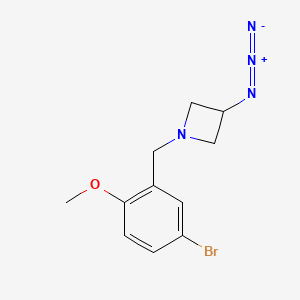

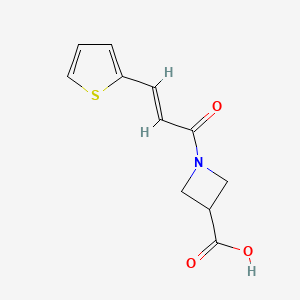

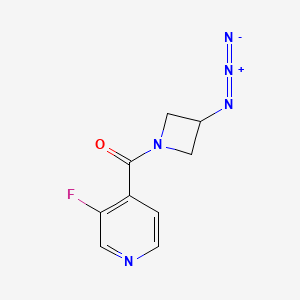

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminocyclohexyl)oxy]nicotinonitrile](/img/structure/B1488927.png)